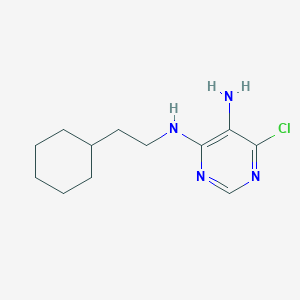
copper;pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper;pyridine-2-carboxylic acid can be synthesized through the reaction of copper(II) salts, such as copper(II) acetate, with pyridine-2-carboxylic acid in a suitable solvent like methanol. The reaction typically occurs at room temperature under aerobic conditions, resulting in the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Copper;pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the copper ion changes its oxidation state.
Reduction: Reduction reactions can also occur, involving the gain of electrons by the copper ion.
Substitution: The compound can undergo substitution reactions, where ligands around the copper ion are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper(III) complexes, while reduction reactions may yield copper(I) complexes .
Aplicaciones Científicas De Investigación
Copper;pyridine-2-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of copper;pyridine-2-carboxylic acid involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, influencing cellular processes and pathways. The pyridine-2-carboxylic acid ligand helps stabilize the copper ion and enhances its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) acetate: Another copper complex with different ligands.
Copper(II) sulfate: A common copper salt used in various applications.
Pyridine-2,6-dicarboxylic acid: A similar ligand with two carboxylic acid groups.
Uniqueness
Copper;pyridine-2-carboxylic acid is unique due to its specific ligand, pyridine-2-carboxylic acid, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications, such as catalysis and material synthesis .
Propiedades
Fórmula molecular |
C12H10CuN2O4 |
|---|---|
Peso molecular |
309.76 g/mol |
Nombre IUPAC |
copper;pyridine-2-carboxylic acid |
InChI |
InChI=1S/2C6H5NO2.Cu/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9); |
Clave InChI |
HSLXSZISQMKXDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)
![[(1R,2R,3S,4R,5S)-4-(6-Amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B12099505.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)



![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B12099541.png)





